Dihydrocodeine bitartrate
Overview
Description
Synthesis Analysis
Dihydrocodeine bitartrate synthesis involves complex chemical processes. The literature suggests various synthetic pathways for similar compounds, indicating potential methods for dihydrocodeine bitartrate synthesis. For example, dihydrochalcones compounds are synthesized through chalcone hydrogenation or reactions of acetophenone with benzyl halide, which could hint at analogous steps in dihydrocodeine synthesis given their structural similarities (Meng Li-cong, 2007).
Molecular Structure Analysis
The molecular structure of dihydrocodeine bitartrate is characterized by its semi-synthetic opioid framework, which is derived from morphine. Studies on related compounds, such as dihydropyrimidinones, highlight the importance of molecular configuration and substitution patterns in determining biological activity, suggesting that similar structural analyses are critical for understanding dihydrocodeine bitartrate's efficacy and mechanism of action (V. Sharma & S. Singh, 2017).
Chemical Reactions and Properties
Dihydrocodeine bitartrate undergoes various chemical reactions, reflecting its complex chemical nature. For instance, studies on dihydropyrimidinones scaffold indicate that these compounds participate in multi-component reactions, which could mirror the reactivity patterns of dihydrocodeine bitartrate in pharmaceutical synthesis and degradation processes (Shaik Khasimbi et al., 2020).
Physical Properties Analysis
The physical properties of dihydrocodeine bitartrate, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. Research on related compounds, like dihydropyrimidinones, emphasizes the significance of these properties in drug design and delivery, suggesting that similar considerations are relevant for dihydrocodeine bitartrate (Aline de Fátima Silva Lago et al., 2023).
Chemical Properties Analysis
The chemical properties of dihydrocodeine bitartrate, including reactivity, stability, and interaction with biological molecules, are crucial for its pharmacological profile. Insights into the chemical behavior of similar opioid derivatives can provide a framework for understanding dihydrocodeine bitartrate's interactions in the body and its metabolism (R. N. Rao et al., 2017).
Scientific Research Applications
Analgesic Applications
Dihydrocodeine bitartrate is primarily used for its analgesic properties. It is a synthetic opioid analgesic that mimics the actions of endogenous opioid peptides due to its agonistic effects on the opioid receptors. Its stimulation of mu receptors produces narcotic effects such as analgesia, making it suitable for the relief of moderate to moderately severe pain. It is reported to be twice as potent as codeine and possesses one-third of the potency of morphine in terms of analgesic effects (Dihydrocodeine Bitartrate, 2020).
Use in Postoperative Pain Management
Dihydrocodeine is also employed in managing postoperative pain. Its structure and pharmacokinetics are similar to that of codeine, making it a viable option for treating pain after surgery. A Cochrane review updated in 2000 highlights its use in this context, emphasizing the need to assess the relative efficacy and harm caused by different treatments, including dihydrocodeine (Moore, Edwards, Derry, & McQuay, 2000).
Pharmaceutical Formulation Research
In the realm of pharmaceutical science, dihydrocodeine bitartrate has been studied for its incorporation into sustained-release formulations. A study by Choi et al. (2003) designed and evaluated a directly compressible hydrophilic poly(ethylene oxide) matrix for the oral sustained delivery of dihydrocodeine bitartrate. This research is significant for developing sustained-release formulations for this opioid analgesic (Choi, Lee, & Choi, 2003).
Bioavailability Studies
The bioavailability of dihydrocodeine bitartrate in various formulations has been a subject of research. For instance, the study by Choi et al. (2003) also revealed that the bioavailability of the developed sustained-release formulation was similar to that of a marketed product, DHC Continus®, which is crucial for ensuring therapeutic efficacy (Choi, Lee, & Choi, 2003).
Research on Metabolites and Receptor Affinities
Further research has been conducted on the metabolites of dihydrocodeine and their affinities to opioid receptors. Schmidt et al. (2002) evaluated the affinities of dihydrocodeine and its metabolites to mu-, delta-, and kappa-opioid receptors, providing insights into its pharmacological effects and contributing to understanding its action mechanism (Schmidt et al., 2002).
Safety And Hazards
Dihydrocodeine bitartrate exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Life-threatening respiratory depression and death have occurred in children who received codeine . Dihydrocodeine may impair the mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a car or operating machinery .
Future Directions
Dihydrocodeine bitartrate is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain , breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .
properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZBVAEVPSPFM-HYTSPMEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975047 | |
Record name | Dihydrocodeine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocodeine bitartrate | |
CAS RN |
5965-13-9 | |
Record name | Dihydrocodeine bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5965-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocodeine Bitartrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocodeine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5α-epoxy-6α-hydroxy-3-methoxy-17-methylmorphinan hydrogen [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCODEINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LXS95BSA9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.